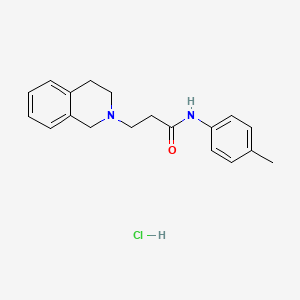![molecular formula C21H27N3O4 B5556957 ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)
ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, N-alkylation, and cyclization reactions. For instance, the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride to yield acetylated products, which are then analyzed using various spectroscopic techniques (Kusakiewicz-Dawid et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate can be characterized using X-ray crystallography, revealing features such as intermolecular hydrogen bonding and the conformation of various rings in the structure. For example, the crystal structure of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate was determined, highlighting the boat conformation of the dihydrooxazepinone ring and π-π stacking interactions (Lee et al., 2009).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including diazotization, coupling with different reagents, and cyclization, to afford a range of heterocyclic compounds. These reactions are instrumental in expanding the chemical diversity and potential utility of the compound (Ghozlan et al., 2014).
Physical Properties Analysis
The physical properties of such compounds can be studied using techniques like HPLC, FT-IR, NMR, and MS, providing insights into their purity, molecular conformation, and functional groups. These studies are crucial for understanding the compound's behavior in different environments and potential applications (Kusakiewicz-Dawid et al., 2007).
科学的研究の応用
Bridged-ring Nitrogen Compounds
Research into bridged-ring nitrogen compounds, particularly the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues, demonstrates the compound's potential application in the design and synthesis of neuroactive drugs. These derivatives are explored for their structural similarities to dopamine, suggesting their possible utility in studying dopaminergic systems or developing therapeutics targeting dopamine receptors (Gentles et al., 1991).
Linear and Cyclic Aminomethanephosphinates
The preparation of diastereoisomeric pairs of ethyl {(3-hydroxypropyl)-aminomethyl}phenylphosphinates and their transformation into 1,4,2-oxazaphosphepane heterocycles through intramolecular esterification exemplifies the compound's relevance in the study of heterocyclic chemistry. This research highlights the compound's potential in the synthesis of novel heterocycles with potential applications in medicinal chemistry and materials science (González-Juárez et al., 2006).
Chiral 2-Aminoalkyloxazole-4-carboxylates
The synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, via N-acylation with natural and synthetic phthalimidylamino acids, illustrates the compound's application in the synthesis of chiral building blocks. This approach could be pivotal in the development of chiral drugs and in the study of asymmetric synthesis (Cox et al., 2003).
Heterocyclic Compound Synthesis
Investigations into the synthesis and biological evaluation of heterocyclic compounds, such as the preparation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its transformation into related heterocyclic systems, demonstrate the compound's significance in the development of new molecules with potential antibacterial and antifungal properties (Youssef et al., 2011).
特性
IUPAC Name |
ethyl 3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino]azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-3-27-21(26)24-12-8-7-11-17(14-24)22-19(25)13-18-15(2)28-20(23-18)16-9-5-4-6-10-16/h4-6,9-10,17H,3,7-8,11-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBEZRDWPLCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC(C1)NC(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)
![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)
![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)


![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)
![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)
